3-cyclohexyl-N-(4-methylpyrimidin-2-yl)propanamide
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Overview
Description
3-cyclohexyl-N-(4-methylpyrimidin-2-yl)propanamide is an organic compound that belongs to the class of amides It features a cyclohexyl group attached to a propanamide backbone, with a 4-methylpyrimidin-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(4-methylpyrimidin-2-yl)propanamide typically involves the reaction of cyclohexylamine with 4-methylpyrimidine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(4-methylpyrimidin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrimidines.
Scientific Research Applications
3-cyclohexyl-N-(4-methylpyrimidin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(4-methylpyrimidin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-cyclohexyl-N-(4-methylpyridin-2-yl)propanamide
- 3-cyclohexyl-N-(4-methylpyrimidin-2-yl)butanamide
- 3-cyclohexyl-N-(4-methylpyrimidin-2-yl)pentanamide
Uniqueness
3-cyclohexyl-N-(4-methylpyrimidin-2-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexyl group and the 4-methylpyrimidin-2-yl substituent allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
3-cyclohexyl-N-(4-methylpyrimidin-2-yl)propanamide |
InChI |
InChI=1S/C14H21N3O/c1-11-9-10-15-14(16-11)17-13(18)8-7-12-5-3-2-4-6-12/h9-10,12H,2-8H2,1H3,(H,15,16,17,18) |
InChI Key |
FUGQIQNJOBDQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)CCC2CCCCC2 |
Origin of Product |
United States |
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